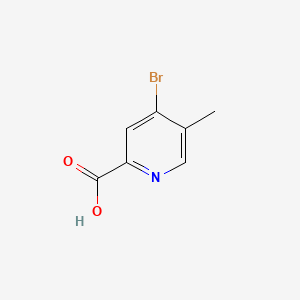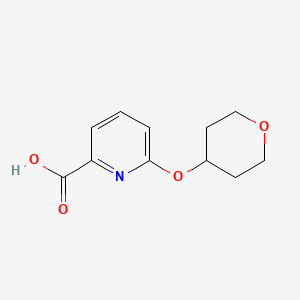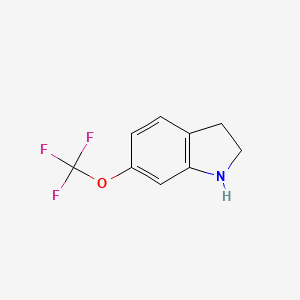
(R)-De(trifluoromethyl) Fluoxetine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“®-De(trifluoromethyl) Fluoxetine Hydrochloride” is a hydrochloride obtained by the reaction of ®-fluoxetine with one equivalent of hydrochloric acid . It has a role as an antidepressant and a serotonin uptake inhibitor . It is a potent and selective serotonin reuptake inhibitor, and it has been synthesized in six steps, with a 50% overall yield and 99% ee .
Synthesis Analysis
The synthesis of “®-De(trifluoromethyl) Fluoxetine Hydrochloride” has been described in several papers. A practical route for the synthesis of ®-fluoxetine·HCl (ee =96%) in 56% overall yield was described . The key intermediate ®-3-chloro-1-phenyl-1-propanol was obtained by the asymmetric reduction of prochiral 3-chloropropiophenone using in-situ generated oxazaborolidine catalyst derived from (S)- α, α -diphenylprolinol .
Molecular Structure Analysis
The molecular structure of “®-De(trifluoromethyl) Fluoxetine Hydrochloride” is C16H20ClNO . It is an N-methyl-3-phenyl-3- [4- (trifluoromethyl)phenoxy]propan-1-amine that has R configuration .
Aplicaciones Científicas De Investigación
Pharmacokinetics and Mechanism of Action
Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) with a distinct pharmacokinetic profile. It facilitates serotonergic neurotransmission by inhibiting the neuronal reuptake of serotonin, a mechanism believed to underlie its therapeutic efficacy in depressive illness. The metabolism of fluoxetine involves N-desmethylation, yielding desmethylfluoxetine, which similarly inhibits serotonin reuptake. Both the parent compound and its metabolite have long elimination half-lives, supporting steady-state plasma concentrations during long-term treatment without the need for dosage adjustment (Benfield, Heel, & Lewis, 1986).
Immunomodulatory Effects
Recent studies have identified a novel potential pharmacological action of fluoxetine as an immunomodulator. This action is independent of its effects on serotonin reuptake and has implications for the treatment of conditions where immune dysfunction is present. Fluoxetine has been shown to modulate the immune function through both serotonin-dependent pathways and novel independent mechanisms, suggesting its utility in treating pathologies with immune deficiencies or deregulations (Di Rosso, Palumbo, & Genaro, 2016).
Broad Therapeutic Potential
Fluoxetine's therapeutic potential extends beyond major depressive disorder to include applications in obsessive-compulsive disorder (OCD), bulimia nervosa, panic disorder, and premenstrual dysphoric disorder (PMDD). Its efficacy in these conditions has been demonstrated in numerous studies, showing comparable results to other antidepressants and placebo. Moreover, fluoxetine has been evaluated for its role in pain management, specifically in nociceptive pain and inflammatory conditions, suggesting its utility in a wider range of therapeutic contexts (Barakat, Hamdy, & Elbadr, 2018).
Mecanismo De Acción
Target of Action
The primary target of ®-De(trifluoromethyl) Fluoxetine Hydrochloride, also known as ®-Fluoxetine, is the serotonin transporter . This transporter plays a crucial role in the reuptake of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .
Mode of Action
®-Fluoxetine acts as a selective serotonin reuptake inhibitor (SSRI) . It binds to the serotonin transporter, inhibiting the reuptake of serotonin into the presynaptic neuron . This action increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonin signaling .
Biochemical Pathways
The enhanced serotonin signaling affects various biochemical pathways. The increased serotonin concentration in the synaptic cleft can lead to downstream effects such as mood elevation, reduced anxiety, and improved sleep patterns .
Pharmacokinetics
It is known that fluoxetine, the racemic mixture of ®- and (s)-fluoxetine, undergoes extensive metabolism in the liver, primarily through the cytochrome p450 (cyp) enzyme system . Fluoxetine is metabolized to its active metabolite norfluoxetine by CYP2D6, CYP2C9, and CYP2C19, with CYP2D6 playing the greatest role in metabolism of the parent compound .
Result of Action
The result of ®-Fluoxetine’s action is an increase in serotonin signaling, which can lead to mood elevation and reduced symptoms of depression .
Action Environment
The action, efficacy, and stability of ®-Fluoxetine can be influenced by various environmental factors. For example, individual differences in the expression and function of the CYP enzymes can affect the metabolism and therefore the efficacy of ®-Fluoxetine . Additionally, factors such as diet, concurrent medications, and overall health status can also influence the action of ®-Fluoxetine .
Propiedades
IUPAC Name |
(3R)-N-methyl-3-phenoxy-3-phenylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.ClH/c1-17-13-12-16(14-8-4-2-5-9-14)18-15-10-6-3-7-11-15;/h2-11,16-17H,12-13H2,1H3;1H/t16-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLKKVGMPUCUOE-PKLMIRHRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC[C@H](C1=CC=CC=C1)OC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82248-59-7 |
Source


|
| Record name | Atomoxetine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759104 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B592003.png)




![(3S)-3-[(tert-Butyloxycarbonyl)amino]-4-oxo-4-[[(S)-3-benzyl-2-oxopiperidin-3-yl]amino]butyric acid benzyl ester](/img/structure/B592013.png)


![5-(Benzo[d][1,3]dioxol-5-yl)picolinic acid](/img/structure/B592018.png)

![6-(Trifluoromethoxy)benzo[d]thiazole](/img/structure/B592020.png)


![6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B592025.png)
